molecular formula C21H28N2OS B1286234 2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 669740-04-9

2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B1286234
CAS RN: 669740-04-9
M. Wt: 356.5 g/mol
InChI Key: MRNDKZUKHRLEKU-UHFFFAOYSA-N
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Description

The compound of interest, 2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, is a derivative of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. This class of compounds has been extensively studied due to their potential biological activities, particularly as allosteric enhancers of the adenosine A1 receptor , and for their antimicrobial properties . The core structure is versatile and allows for the synthesis of various biologically active, fused heterocyclic derivatives .

Synthesis Analysis

The synthesis of related 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives typically involves the Gewald synthesis, a multi-component reaction that forms the thiophene ring . For instance, the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which are structurally related to the compound , can be achieved through dehydrogenation of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates under specific conditions . This method showcases the chemical flexibility and the potential for structural modifications of the thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is confirmed using various spectroscopic techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and sometimes carbon-13 NMR (13C NMR) . These techniques provide detailed information about the molecular framework and the substitution pattern on the thiophene core, which is crucial for understanding the relationship between structure and biological activity.

Chemical Reactions Analysis

Thiophene derivatives exhibit a wide range of reactivity, allowing for the synthesis of numerous heterocyclic compounds with potential pharmacological activities. For example, reactions with iminobutyronitrile lead to imino products that serve as intermediates for further annulated products . Additionally, reactions with different organic reagents can yield a variety of substituted thiophene derivatives, such as antiarrhythmic, serotonin antagonist, and antianxiety agents . The reactivity of these compounds is also demonstrated by their ability to form fused rings, such as thienooxazinones, N-thienylmalimides, and thiopyrimidines, when reacted with appropriate reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and stability. These properties are important for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The lethal dose (LD50) is determined to assess the acute toxicity of the compounds, which is a critical factor in drug development .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including benzothiazoles and their derivatives, represent a significant class in pharmaceutical chemistry. These molecules have shown a wide range of biological activities, from anticancer and antitumor effects to antimicrobial and antiviral properties. The versatility of these compounds is attributed to their ability to interact with biological systems in diverse ways, making them valuable in the search for new therapeutic agents. The study of such heterocycles is not only crucial for drug development but also for understanding the synthesis of compounds with different biological properties (M. Iradyan et al., 2009).

Synthesis and Biological Importance

The synthesis and exploration of 2-guanidinobenzazoles and 2-(thio)ureabenzothiazoles highlight the continuous interest in developing new molecules with potential therapeutic applications. These compounds have been studied for their cytotoxicity, inhibition of cell proliferation through mechanisms such as angiogenesis and apoptosis, and their use as fungicides and herbicides. The advancement in synthetic methodologies, including green chemistry principles and atom economy procedures, has facilitated the exploration of these heterocycles as building blocks for organic and organoelement synthesis. This research paves the way for the creation of pharmacologically active heterocycles and new drugs (M. Rosales-Hernández et al., 2022; M. Rosales-Hernández et al., 2022).

Tetrahydrobenzo[b]pyrans in Organic Chemistry

Tetrahydrobenzo[b]pyrans, another class of heterocyclic compounds, have garnered interest due to their presence in naturally occurring compounds and pharmaceuticals. The synthesis of these molecules using various organocatalysts and the development of new strategies for their creation underscores their importance in medicinal chemistry. These compounds exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them crucial for the development of new therapeutic agents (H. Kiyani, 2018).

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified, it’s noted as a specialty product for proteomics research , suggesting it may be used in studies involving proteins.

Safety and Hazards

The compound is intended for research use only, not for diagnostic or therapeutic use . Specific safety and hazard information isn’t provided in the sources I found, so it’s important to handle it with appropriate laboratory safety procedures.

properties

IUPAC Name

2-amino-6-(2-methylbutan-2-yl)-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2OS/c1-5-21(3,4)14-9-10-16-17(12-14)25-19(22)18(16)20(24)23-15-8-6-7-13(2)11-15/h6-8,11,14H,5,9-10,12,22H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNDKZUKHRLEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC(=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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